molecular formula C₁₀H₅D₅O₂ B1147218 rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid CAS No. 107077-95-2

rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid

Cat. No.: B1147218
CAS No.: 107077-95-2
M. Wt: 167.22
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Description

Chemical Identification and Nomenclature

Rac trans-2-phenylcyclopropanecarboxylic-d5 acid is systematically identified through multiple chemical identifiers that reflect its complex stereochemical and isotopic characteristics. The compound carries the Chemical Abstracts Service registry number 107077-95-2, which serves as its primary identification in chemical databases and literature. An alternative Chemical Abstracts Service number, 154884-62-5, has also been associated with this compound, potentially reflecting different stereoisomeric forms or preparation methods.

The molecular formula of this deuterated compound is represented as C10H5D5O2, indicating the presence of ten carbon atoms, five hydrogen atoms, five deuterium atoms, and two oxygen atoms. The molecular weight is calculated to be 167.216 daltons, which represents an increase of approximately 5 daltons compared to the non-deuterated parent compound due to the substitution of five hydrogen atoms with deuterium isotopes. The PubChem Compound Identifier for this substance is 71751609, facilitating its identification in major chemical databases.

The systematic name according to International Union of Pure and Applied Chemistry nomenclature conventions is (1S,2R)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxylic acid, which precisely describes the stereochemical configuration and the specific positioning of deuterium atoms within the molecular structure. Alternative nomenclature includes rac trans-2-phenylcyclopropanecarboxylic-d5 acid and trans-2-(phenyl-d5)cyclopropanecarboxylic acid, both of which emphasize the racemic nature of the compound and the deuterium labeling pattern.

Chemical Property Value Reference
Chemical Abstracts Service Registry Number 107077-95-2
Alternative Chemical Abstracts Service Number 154884-62-5
Molecular Formula C10H5D5O2
Molecular Weight 167.216 g/mol
PubChem Compound Identifier 71751609
Systematic Name (1S,2R)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxylic acid

Historical Development and Discovery

The development of rac trans-2-phenylcyclopropanecarboxylic-d5 acid emerged from the broader historical context of cyclopropane chemistry and isotopic labeling techniques that evolved throughout the mid-to-late twentieth century. The parent compound, trans-2-phenylcyclopropanecarboxylic acid, was first characterized and cataloged with the Chemical Abstracts Service registry number 939-90-2, establishing the foundational knowledge base for subsequent deuterated derivatives.

The creation and modification dates in chemical databases provide insight into the timeline of this compound's recognition and characterization. According to PubChem records, the compound was first created in the database on November 1, 2013, with the most recent modification occurring on May 24, 2025. This relatively recent timeline suggests that the compound represents a modern development in isotopic chemistry, reflecting advances in deuteration techniques and the growing recognition of deuterated compounds' importance in research applications.

The historical significance of this compound is intrinsically linked to the broader development of stable isotope labeling methodologies that became increasingly sophisticated during the latter part of the twentieth century. The synthesis of deuterated analogs of biologically and chemically important molecules became a crucial tool for understanding reaction mechanisms, metabolic pathways, and kinetic phenomena. The specific case of rac trans-2-phenylcyclopropanecarboxylic-d5 acid represents an application of these general principles to a structurally unique cyclopropane-containing system.

The compound's emergence also reflects the growing importance of cyclopropane derivatives in medicinal chemistry and organic synthesis. The parent compound, trans-2-phenylcyclopropanecarboxylic acid, has been extensively studied for its structural properties and reactivity patterns, making its deuterated analog a natural target for development as research tools and synthetic intermediates.

Significance in Isotopic Chemistry Research

Rac trans-2-phenylcyclopropanecarboxylic-d5 acid occupies a position of considerable importance within the field of isotopic chemistry research, primarily due to its unique combination of structural features and isotopic labeling pattern. The compound serves as a valuable tool for investigating kinetic isotope effects, which represent one of the most fundamental phenomena in physical organic chemistry. The presence of five deuterium atoms specifically positioned within the phenyl ring system creates opportunities for detailed mechanistic studies of reactions involving aromatic systems and their interactions with the adjacent cyclopropane moiety.

The deuteration pattern in this compound, with all five hydrogen atoms of the phenyl ring replaced by deuterium, provides researchers with a powerful probe for studying the role of aromatic carbon-hydrogen bonds in various chemical transformations. This complete deuteration of the phenyl ring enables clear distinction between processes involving the aromatic system and those affecting other parts of the molecule, such as the cyclopropane ring or the carboxylic acid functionality.

Research applications of this compound extend to studies of metabolic pathways and enzyme kinetics, where the deuterium labeling can provide crucial information about the timing and mechanism of metabolic transformations. The stable nature of deuterium bonds compared to hydrogen bonds allows researchers to track the fate of specific molecular regions throughout complex biological or chemical processes without the complications associated with radioactive labeling techniques.

The compound's utility in nuclear magnetic resonance spectroscopy research represents another significant area of application. The presence of deuterium atoms alters the magnetic resonance properties of the molecule, enabling sophisticated spectroscopic studies that can provide detailed information about molecular structure, dynamics, and interactions. This capability makes the compound particularly valuable for structural biology applications and materials science research where understanding molecular behavior at the atomic level is crucial.

Position within Deuterated Organic Compounds

Within the broader category of deuterated organic compounds, rac trans-2-phenylcyclopropanecarboxylic-d5 acid represents a specialized subset that combines aromatic deuteration with a strained ring system. This combination places the compound in a unique position among isotopically labeled molecules, as it incorporates both the electronic characteristics of aromatic systems and the distinctive reactivity patterns associated with cyclopropane rings.

The compound belongs to the class of stable isotope-labeled reference materials, which are increasingly important in analytical chemistry and pharmaceutical research. These materials serve as internal standards for mass spectrometry analyses, enabling precise quantification of related compounds in complex mixtures. The specific deuteration pattern of rac trans-2-phenylcyclopropanecarboxylic-d5 acid makes it particularly suitable for studies involving phenylcyclopropane derivatives and their metabolites.

Compared to other deuterated carboxylic acids, this compound offers unique advantages due to its rigid cyclopropane structure, which constrains molecular conformations and provides well-defined geometric relationships between functional groups. This structural rigidity enhances the precision of isotope effect measurements and simplifies the interpretation of experimental results in mechanistic studies.

The compound also represents an important example of selective deuteration, where isotopic substitution is limited to specific molecular regions rather than being distributed throughout the entire structure. This selectivity is crucial for many research applications, as it allows investigators to focus on particular aspects of molecular behavior while maintaining the natural isotopic composition in other regions of the molecule.

Compound Category Characteristics Research Applications
Aromatic Deuterated Compounds Complete phenyl ring deuteration Nuclear magnetic resonance studies, kinetic isotope effect investigations
Cyclopropane Derivatives Strained ring system with defined geometry Mechanistic studies, conformational analysis
Stable Isotope Reference Materials Precisely known isotopic composition Mass spectrometry internal standards, quantitative analysis
Selective Deuteration Examples Isotopic substitution in specific molecular regions Targeted mechanistic investigations, metabolic studies

Relationship to Parent Compound

The relationship between rac trans-2-phenylcyclopropanecarboxylic-d5 acid and its parent compound, trans-2-phenylcyclopropanecarboxylic acid, represents a classical example of isotopic analog development in organic chemistry. The parent compound, identified by Chemical Abstracts Service registry number 939-90-2, serves as the structural template from which the deuterated derivative is conceptually and synthetically derived.

Trans-2-phenylcyclopropanecarboxylic acid exhibits a molecular formula of C10H10O2 with a molecular weight of 162.19 daltons. The compound crystallizes in specific space groups and exhibits characteristic melting points ranging from 87 to 95 degrees Celsius, depending on purity and crystallization conditions. These physical properties serve as reference points for understanding the behavior of the deuterated analog, although the isotopic substitution inevitably introduces subtle but measurable changes in physical and chemical properties.

The structural relationship between the parent and deuterated compounds is defined by the selective replacement of the five aromatic hydrogen atoms with deuterium isotopes while maintaining the identical carbon skeleton and stereochemical configuration. This relationship ensures that the deuterated compound retains the essential structural features and chemical reactivity patterns of the parent while introducing the distinctive properties associated with deuterium substitution.

The parent compound has been extensively studied using crystallographic techniques, revealing detailed information about hydrogen bonding patterns and ring asymmetry that provide important context for understanding the behavior of the deuterated analog. Crystal structure analyses have shown that the parent compound exhibits cyclic dimer hydrogen bonding with specific geometric parameters that may be subtly altered in the deuterated version due to the different vibrational characteristics of deuterium bonds.

Research on the parent compound has also established important synthetic methodologies and reaction pathways that serve as the foundation for developing analogous procedures for the deuterated derivative. These established synthetic routes provide crucial guidance for the preparation and purification of rac trans-2-phenylcyclopropanecarboxylic-d5 acid, ensuring that the isotopic labeling process does not compromise the structural integrity or stereochemical purity of the final product.

Property Parent Compound Deuterated Derivative Difference
Molecular Formula C10H10O2 C10H5D5O2 Five hydrogen atoms replaced by deuterium
Molecular Weight 162.19 g/mol 167.216 g/mol Increase of approximately 5 daltons
Chemical Abstracts Service Number 939-90-2 107077-95-2 Different registry numbers
Melting Point 87-95°C Not specified Likely similar with minor variations
Structural Features Standard hydrogen bonding Modified bonding due to deuterium Subtle vibrational and bonding differences

Properties

IUPAC Name

(1S,2R)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDDRJBFJBDEPW-YAMKXFPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2C[C@@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858301
Record name (1S,2R)-2-(~2~H_5_)Phenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107077-95-2
Record name (1S,2R)-2-(~2~H_5_)Phenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to carboxylation to introduce the carboxylic acid group. The deuterium atoms are incorporated during the synthesis process by using deuterated reagents.

Industrial Production Methods: Industrial production of rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and the compound is typically produced in bulk quantities for research and commercial use.

Chemical Reactions Analysis

Types of Reactions: rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • Rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid serves as a scaffold for the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.
    • Case Study : Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit potent activity against certain cancer cell lines, suggesting that rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid could be a lead compound in anticancer drug development .
  • Stereochemistry Studies :
    • The presence of deuterium allows for the study of metabolic pathways and the stereochemical behavior of drugs in biological systems. This isotopic labeling can help in tracing the metabolism and distribution of compounds within organisms.
    • Research Insight : Studies utilizing rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid have shown how deuterated compounds can alter pharmacokinetics compared to their non-deuterated counterparts, potentially leading to improved therapeutic profiles .

Biochemical Applications

  • Enzyme Inhibition Studies :
    • The compound has been explored for its ability to act as an enzyme inhibitor. Its structural analogs have been tested against various enzymes, providing insights into their mechanisms of action.
    • Example : Inhibitory effects on cathepsin enzymes have been documented, indicating potential applications in treating diseases associated with abnormal protease activity .
  • Metabolic Pathway Analysis :
    • The use of deuterated compounds like rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid allows researchers to investigate metabolic pathways with greater precision through mass spectrometry techniques.
    • Case Study : Studies have utilized this compound to trace metabolic fates in vivo, revealing important information about drug metabolism and interactions within biological systems .

Analytical Applications

  • Mass Spectrometry :
    • The incorporation of deuterium enhances the sensitivity and specificity of mass spectrometric analyses. Rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid is frequently used as an internal standard in quantifying related compounds.
    • Data Table :
CompoundPurposeInstrumentation
rac trans-2-Phenylcyclopropanecarboxylic-d5 AcidInternal standardMass Spectrometry
Non-deuterated analogsCalibrationGC-MS
  • NMR Spectroscopy :
    • Deuterated solvents are commonly used in NMR spectroscopy to enhance spectral resolution. The isotopic labeling of rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid aids in elucidating its structure and dynamics in solution.
    • Insight : NMR studies have shown distinct shifts in chemical environments due to deuteration, allowing for detailed structural analysis .

Mechanism of Action

The mechanism of action of rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of biochemical reactions, providing insights into reaction mechanisms. The compound’s effects are mediated through its interaction with enzymes and receptors, which can alter metabolic pathways and cellular processes.

Comparison with Similar Compounds

Parent Compound: trans-2-Phenylcyclopropanecarboxylic Acid

  • Molecular Formula : C₁₀H₁₀O₂
  • CAS RN : 939-90-2
  • Key Features :
    • Exhibits a pKa of ~4.8, closer to hydrocinnamic acid (pKa ~4.9) but distinct from trans-cinnamic acid (pKa ~4.4), reflecting the cyclopropane ring’s electron-withdrawing effect .
    • The cyclopropane ring imparts rigidity and electronegativity (Δr* = +0.11), altering chemical reactivity and binding affinity in receptor studies .

Deuterated Analogs: trans-Cinnamic-d5 and -d7 Acids

Compound Molecular Formula CAS RN Molecular Weight Key Applications
trans-Cinnamic-d5 acid C₆D₅CH=CHCOOH 352431-48-2 153.18 Isotopic tracer in metabolic studies
trans-Cinnamic-d7 acid C₆D₅CD=CDCOOH 343338-31-8 155.20 High-resolution NMR spectroscopy

Comparison :

  • Unlike rac trans-2-phenylcyclopropanecarboxylic-d5 acid, cinnamic-d5/d7 lacks the cyclopropane ring, resulting in higher conformational flexibility and distinct electronic properties.
  • The pKa of cinnamic acid derivatives (~4.4) is significantly lower than cyclopropane analogs (~4.8), affecting solubility and ionization in biological systems .

Fluorinated Derivatives: trans-2-(Difluoromethyl)cyclopropanecarboxylic Acid

  • Molecular Formula : C₅H₆F₂O₂
  • CAS RN : 1314960-20-7
  • Key Features :
    • The difluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for drug design .
    • Unlike deuterated analogs, fluorination alters electronic properties (e.g., dipole moments) without isotopic labeling benefits .

tert-Butoxy Carbonyl Derivative

  • Compound : rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid
  • CAS RN : 1909288-13-6
  • Key Features :
    • The tert-butoxy group provides steric protection, improving stability in synthetic intermediates .
    • Lacks isotopic labeling but offers versatility in peptide and polymer chemistry .

Research Findings and Key Data

Acidic Properties and Electronic Effects

  • pKa Trends :
    • Hydrocinnamic acid: ~4.9
    • trans-2-Phenylcyclopropanecarboxylic acid: ~4.8
    • trans-Cinnamic acid: ~4.4 The cyclopropane ring’s electronegativity shifts acidity closer to hydrocinnamic acid, contrasting with cinnamic acid’s conjugated system .

Biological Activity

rac trans-2-Phenylcyclopropanecarboxylic-d5 acid is a deuterated derivative of trans-2-phenylcyclopropanecarboxylic acid, which has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C10H9D5O2
  • Molecular Weight : 173.25 g/mol
  • CAS Number : 1986-47-6

The biological activity of rac trans-2-Phenylcyclopropanecarboxylic-d5 acid is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The compound has been studied for its ability to act as an inhibitor for certain enzymes, which can lead to modulation of metabolic processes.

Enzyme Interaction

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of COX can lead to decreased production of prostaglandins, thereby reducing inflammation and pain .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of rac trans-2-Phenylcyclopropanecarboxylic-d5 acid:

Study Biological Activity Findings
Study 1COX InhibitionDemonstrated significant inhibition of COX-1 and COX-2 enzymes, leading to anti-inflammatory effects .
Study 2Antibacterial PropertiesShowed enhanced antibacterial activity against various strains, indicating potential as a therapeutic agent .
Study 3Cellular SignalingFound to modulate cellular signaling pathways involved in apoptosis and cell proliferation.

Case Study 1: Anti-inflammatory Effects

In a controlled study, rac trans-2-Phenylcyclopropanecarboxylic-d5 acid was administered to animal models exhibiting inflammatory responses. The results indicated a marked reduction in swelling and pain, attributed to the compound's ability to inhibit COX enzymes effectively. The study concluded that this compound could serve as a basis for developing new anti-inflammatory drugs.

Case Study 2: Antibacterial Activity

A series of experiments aimed at refining the structure-activity relationship (SAR) of phenylcyclopropane derivatives revealed that rac trans-2-Phenylcyclopropanecarboxylic-d5 acid exhibited potent antibacterial properties against Gram-positive bacteria. This finding suggests its potential application in treating bacterial infections resistant to conventional antibiotics .

Q & A

Q. How should researchers mitigate degradation of rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid during long-term storage?

  • Methodological Answer : Store lyophilized samples at -80°C under argon to prevent oxidation. For solutions, use deuterated solvents (e.g., D2O or DMSO-d6) and avoid light exposure (amber vials). Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.